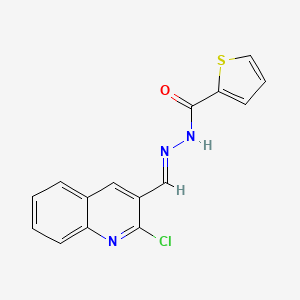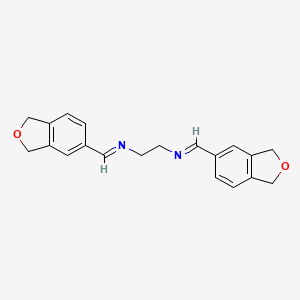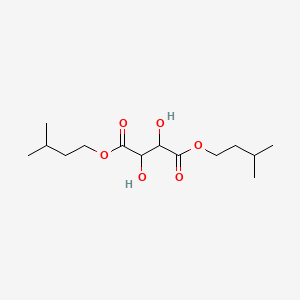
N'-((2-Chloro-3-quinolinyl)methylene)-2-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-((2-Chloro-3-quinolinyl)methylene)-2-thiophenecarbohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a quinoline ring, a thiophene ring, and a hydrazone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2-Chloro-3-quinolinyl)methylene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2-chloro-3-quinolinecarboxaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-((2-Chloro-3-quinolinyl)methylene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-((2-Chloro-3-quinolinyl)methylene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-((2-Chloro-3-quinolinyl)methylene)-2-thiophenecarbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound’s interactions with enzymes and proteins are studied to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of N’-((2-Chloro-3-quinolinyl)methylene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the hydrazone linkage can form covalent bonds with nucleophilic sites on proteins, inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-((2-Chloro-3-quinolinyl)methylene)-2-(2-methylphenoxy)acetohydrazide
- N’-((2-Chloro-3-quinolinyl)methylene)-2-(4-methoxyphenoxy)acetohydrazide
- N’-((2-Chloro-3-quinolinyl)methylene)-2-ethoxybenzohydrazide
Uniqueness
Additionally, the combination of the quinoline and thiophene rings provides a versatile scaffold for further chemical modifications and functionalization .
Eigenschaften
Molekularformel |
C15H10ClN3OS |
|---|---|
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H10ClN3OS/c16-14-11(8-10-4-1-2-5-12(10)18-14)9-17-19-15(20)13-6-3-7-21-13/h1-9H,(H,19,20)/b17-9+ |
InChI-Schlüssel |
AMYQHPGGGDHFAR-RQZCQDPDSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC=CS3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (2E)-2-[(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11969134.png)
![2-Pyridinamine, N-[(3-nitrophenyl)methylene]-](/img/structure/B11969141.png)


![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11969157.png)
![4-{(1E)-1-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B11969172.png)


![2-[(1-Carboxyethyl)amino]benzoic acid](/img/structure/B11969192.png)
![(2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11969195.png)

![(2E)-6-benzyl-2-(4-butoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11969207.png)
![(5Z)-3-Hexyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969209.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969211.png)
